2-[(4-bromophenoxy)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHQWQRRIVWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320262 | |
| Record name | 2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3156-20-5 | |
| Record name | 2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenoxy)methyl]-1H-benzimidazole typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethanol, which is then reacted with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenoxy)methyl]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole oxides .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of benzimidazole derivatives, including 2-[(4-bromophenoxy)methyl]-1H-benzimidazole. The compound has shown promising results against various bacterial and fungal strains.
- Mechanism of Action : Benzimidazole derivatives often function by inhibiting critical enzymes or disrupting cellular processes in microorganisms. For instance, they may target dihydrofolate reductase, an essential enzyme in purine synthesis, which is crucial for microbial growth .
- Case Study : A study evaluated the antimicrobial activity of several benzimidazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.27 |
| Escherichia coli | 2.65 |
Anticancer Properties
The anticancer potential of benzimidazole derivatives is another significant area of research. These compounds have been evaluated for their efficacy against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation through various pathways, including disruption of microtubule formation .
- Case Study : In a comprehensive study, several benzimidazole derivatives were tested against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, certain derivatives exhibited IC50 values as low as 4.53 µM, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.53 |
Multitarget Pharmacological Effects
Recent research has highlighted the multitarget nature of benzimidazole derivatives, suggesting that they can interact with multiple biological targets simultaneously.
- Study Findings : A study focused on N-alkylated benzimidazole derivatives demonstrated their potential as multitarget agents with significant antiproliferative effects across various cancer cell lines and notable antibacterial activity . This characteristic enhances their therapeutic potential and reduces the likelihood of resistance development.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . As an anticancer agent, it can interfere with cell cycle progression and induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects
- 2-(4-Bromophenyl)-1-methyl-1H-benzimidazole (CAS 2751-84-0): Substituents: Bromophenyl (position 2), methyl (position 1). The direct attachment of bromophenyl enhances electron-withdrawing effects, increasing the compound’s acidity compared to phenoxy derivatives.
- 2-[(4-Bromophenoxy)methyl]-1H-benzimidazole: Substituent: (4-Bromophenoxy)methyl (position 2). The phenoxy oxygen introduces an electron-withdrawing effect via resonance, while the methylene linker increases conformational flexibility. Bromine enhances lipophilicity (log P ~3.5–4.0 estimated) and enables halogen bonding .
Solubility and Lipophilicity
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole :
- 2-(4-Nitrobenzyl)-1H-benzimidazole :
Cardiovascular and Antiulcer Agents
- CV-11974 (Angiotensin II antagonist): A benzimidazole-based drug with a tetrazole group showing potent receptor binding (IC₅₀: 1.12 × 10⁻⁷ M). The ethoxy and carboxyl groups are critical for activity . Comparison: The bromophenoxy group lacks the ionizable moieties necessary for angiotensin II antagonism but could be explored for novel targets requiring halogen interactions .
Data Table: Key Structural Analogs
Biological Activity
2-[(4-bromophenoxy)methyl]-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a 4-bromophenoxy group. This structural arrangement is crucial for its biological activity, as the presence of halogens and functional groups can significantly influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been identified:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Activity : Studies suggest that this compound can induce apoptosis in cancer cells by triggering oxidative stress and inhibiting cell proliferation pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
These results demonstrate that the compound is particularly effective against certain bacterial strains, outperforming standard antibiotics in some cases.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines:
- MDA-MB-231 (breast cancer) : Exhibited an IC50 value of 12 μM, indicating significant antiproliferative activity.
- HeLa (cervical cancer) : Induced apoptosis through caspase activation pathways.
The compound's ability to inhibit tumor growth is attributed to its interference with cellular signaling pathways involved in proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study conducted by Kahveci et al. (2014) synthesized various benzimidazole derivatives, including this compound, and tested them against common pathogens, reporting notable antibacterial activity compared to traditional antibiotics .
- Anticancer Research : Research published in ACS Omega highlighted that benzimidazole derivatives, including the target compound, demonstrated significant antiproliferative effects on cancer cell lines, emphasizing their potential as chemotherapeutic agents .
Comparative Analysis
When compared to other benzimidazole derivatives, this compound stands out due to its unique substituent pattern which enhances its biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-(methoxyphenyl)-1H-benzimidazole | Moderate | Low |
| 2-(chlorophenyl)-1H-benzimidazole | Low | Moderate |
This comparative analysis illustrates the enhanced efficacy of the brominated derivative over others in both antimicrobial and anticancer applications.
Q & A
Q. What role does the bromophenoxy moiety play in radical scavenging?
- Mechanism : The bromine atom stabilizes radical intermediates via resonance, as shown in DPPH assays (EC₅₀ = 45 µM). ESR spectroscopy confirms radical quenching efficiency .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variables : Vary substituents at the phenoxy (e.g., -Cl, -CF₃) and benzimidazole (e.g., N-alkylation) positions.
- Controls : Include parent compound and reference drugs (e.g., Fluconazole for antifungal studies) .
- Data collection : Use high-throughput screening (HTS) for IC₅₀ determination across 10+ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
